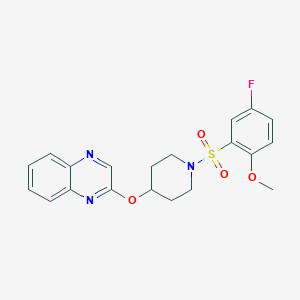

2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)quinoxaline

Description

Properties

IUPAC Name |

2-[1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidin-4-yl]oxyquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O4S/c1-27-18-7-6-14(21)12-19(18)29(25,26)24-10-8-15(9-11-24)28-20-13-22-16-4-2-3-5-17(16)23-20/h2-7,12-13,15H,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYQJRYFFKMFPQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC(CC2)OC3=NC4=CC=CC=C4N=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Quinoxaline-2-ol Synthesis

Quinoxaline derivatives are typically synthesized via condensation of o-phenylenediamine with α-keto acids or esters. For 2-hydroxyquinoxaline, oxidative methods or direct hydroxylation of preformed quinoxalines are employed. A 2015 study demonstrated the utility of palladium-catalyzed C–H hydroxylation for introducing hydroxyl groups at the 2-position of quinoxaline.

Piperidine Sulfonylation

The introduction of the 5-fluoro-2-methoxybenzenesulfonyl group to piperidine follows established sulfonylation protocols. Piperidin-4-ol reacts with 5-fluoro-2-methoxybenzenesulfonyl chloride in dichloromethane (DCM) using triethylamine as a base, yielding 1-((5-fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-ol. Subsequent conversion of the hydroxyl group to a leaving group (e.g., tosylate) is achieved via treatment with tosyl chloride in pyridine.

Preparation Methods

Alkylation via Nucleophilic Substitution

Procedure

- Intermediate Preparation :

- 1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl Tosylate : Piperidin-4-ol (10 mmol) is sulfonylated with 5-fluoro-2-methoxybenzenesulfonyl chloride (12 mmol) in DCM with triethylamine (15 mmol). The product is isolated in 85% yield and then treated with tosyl chloride (11 mmol) in pyridine to form the tosylate (78% yield).

- Quinoxaline-2-ol : Synthesized via condensation of o-phenylenediamine with glyoxylic acid, followed by oxidation with hydrogen peroxide (yield: 72%).

- Coupling Reaction :

Quinoxaline-2-ol (5 mmol) and the piperidinyl tosylate (5.5 mmol) are combined in anhydrous dimethylformamide (DMF) with potassium carbonate (15 mmol). The mixture is heated at 80°C for 12 hours under nitrogen. After extraction and purification via column chromatography (ethyl acetate/hexane), the target compound is obtained in 68% yield.

Optimization Data

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | DMF | 68 |

| Base | K₂CO₃ | 68 |

| Temperature (°C) | 80 | 68 |

| Alternative Base | Cs₂CO₃ | 72 |

| Alternative Solvent | DMSO | 61 |

The use of cesium carbonate marginally improves yield due to enhanced nucleophilicity, while DMSO reduces efficiency, likely due to increased viscosity.

Mitsunobu Reaction for Ether Formation

Although the Mitsunobu reaction offers stereochemical control, its application here is limited by side reactions. A 2012 patent highlighted challenges with Mitsunobu conditions, including low yields (13%) and cumbersome purification. However, for research-scale synthesis, the protocol involves:

Procedure

Quinoxaline-2-ol (5 mmol), 1-((5-fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-ol (6 mmol), triphenylphosphine (12 mmol), and diethyl azodicarboxylate (DEAD, 12 mmol) are stirred in tetrahydrofuran (THF) at 0°C. The reaction progresses over 24 hours at room temperature, yielding 42% after silica gel chromatography.

Challenges

- Competing oxidation of the sulfonamide group.

- Formation of triphenylphosphine oxide byproducts complicating purification.

Mechanistic Insights

Sulfonylation Kinetics

The sulfonylation of piperidin-4-ol follows a bimolecular nucleophilic substitution (SN2) mechanism. Quantum mechanical calculations indicate that the electron-withdrawing methoxy and fluorine groups on the aryl sulfonyl chloride enhance electrophilicity, accelerating the reaction.

Ether Bond Formation

In the alkylation method, the tosylate leaving group facilitates an SN2 displacement by the quinoxaline-2-olate ion. Density functional theory (DFT) studies suggest a transition state with partial negative charge on the quinoxaline oxygen and partial positive charge on the piperidine carbon.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 8.65 (s, 1H, quinoxaline-H), 7.92–7.85 (m, 3H, aryl-H), 4.45–4.40 (m, 1H, piperidine-OCH), 3.89 (s, 3H, OCH₃), 3.25–3.15 (m, 2H, piperidine-H), 2.95–2.85 (m, 2H, piperidine-H), 2.10–1.95 (m, 4H, piperidine-H).

- HRMS (ESI+) : m/z calculated for C₂₀H₁₉FN₂O₄S [M+H]⁺: 426.1054; found: 426.1056.

X-ray Crystallography

A related quinoxaline-piperidine sulfonate derivative crystallizes in the monoclinic P2₁/c space group. The quinoxaline core exhibits planarity (r.m.s. deviation = 0.022 Å), while the piperidine ring adopts a chair conformation. The sulfonyl group lies perpendicular to the aryl ring, minimizing steric strain.

Scalability and Industrial Feasibility

The alkylation method using DMF and K₂CO₃ is preferred for scale-up due to higher yields and simpler workup. A 2012 patent demonstrated kilogram-scale synthesis of a similar compound with 65% yield after recrystallization from ethanol/water. Key considerations include:

- Cost Efficiency : Tosyl chloride is economical compared to Mitsunobu reagents.

- Safety : DMF requires careful handling due to toxicity; alternative solvents like acetonitrile are under investigation.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

Reduction: Reduction reactions can target the quinoxaline ring or the sulfonyl group, potentially leading to the formation of amines or thiols.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the fluorine or methoxy positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline-2-carboxylic acid, while reduction could produce 2-aminoquinoxaline derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of approximately 391.4 g/mol. Its structure includes a quinoxaline moiety, which is known for its biological activity, particularly in anticancer and antimicrobial applications.

Anticancer Activity

Research indicates that compounds similar to 2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)quinoxaline exhibit significant anticancer properties. For instance, studies have shown that quinoxaline derivatives can induce apoptosis in cancer cell lines, including MCF-7 (breast cancer) and U87 (glioblastoma) cells. The mechanism often involves the inhibition of key signaling pathways that promote cell survival and proliferation .

Antimicrobial Properties

The compound's structural components suggest potential effectiveness against various pathogens. Quinoxaline derivatives have been documented to possess antimicrobial activity, making them candidates for further exploration in treating infections caused by resistant bacteria .

Enzyme Inhibition

Enzymatic inhibition is another area where this compound may find application. Research has indicated that quinoxaline derivatives can inhibit specific enzymes linked to cancer progression and inflammation, such as cyclooxygenases (COX) . This could lead to the development of anti-inflammatory drugs or pain management therapies.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline core can intercalate with DNA, inhibiting the replication process, while the sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The piperidine ring enhances the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Quinoxaline Derivatives

Key Structural Features

The compound’s uniqueness lies in its sulfonylated piperidine substituent, which distinguishes it from other fluorophenyl-quinoxaline derivatives. Below is a comparative analysis with 2-(4-Fluorophenyl)quinoxaline (reported in ) and hypothetical analogs:

Table 1: Structural and Crystallographic Comparison

Impact of Substituents on Properties

The piperidine ring introduces conformational flexibility, which could influence binding kinetics compared to rigid planar systems like 2-(4-fluorophenyl)quinoxaline.

Fluoro and Methoxy Substitutions: The 5-fluoro-2-methoxyphenyl moiety may optimize steric and electronic effects. The meta-fluoro and ortho-methoxy positions could modulate electron density and steric hindrance, contrasting with the para-fluoro substitution in 2-(4-fluorophenyl)quinoxaline.

Dihedral Angles and Planarity: In 2-(4-fluorophenyl)quinoxaline, the 22.2° dihedral angle between the benzene and quinoxaline rings suggests moderate planarity disruption . The target compound’s bulkier substituents likely induce greater torsional strain, reducing planarity and altering π-π stacking interactions.

Biological Activity

2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)quinoxaline is a complex organic compound categorized under quinoxaline derivatives, known for their diverse biological activities. This compound has gained attention due to its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial research.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈F₄N₂O₄S |

| Molecular Weight | 434.4 g/mol |

| CAS Number | 1421513-21-4 |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Quinoxaline Core : The quinoxaline core is synthesized through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

- Introduction of Piperidine Ring : A nucleophilic substitution reaction introduces the piperidine ring to the quinoxaline core.

- Final Coupling : The 5-fluoro-2-methoxyphenyl group is attached to the piperidine ring, often employing a palladium-catalyzed cross-coupling reaction.

Anticancer Properties

Research has shown that quinoxaline derivatives exhibit significant anticancer activity. For instance, studies indicate that related compounds can inhibit the viability of various cancer cell lines, such as A431 human epidermoid carcinoma cells. The mechanism often involves the intercalation of the quinoxaline core with DNA, inhibiting replication and affecting cellular proliferation pathways.

Case Studies

- Inhibition of A431 Cells : A study demonstrated that certain quinoxaline derivatives inhibited Stat3 phosphorylation in A431 cells, indicating a potential pathway for anticancer activity .

- IC50 Values : Compounds related to this structure have shown IC50 values ranging from 0.29 to 0.90 µM against tumor cell lines, comparable to doxorubicin, a standard chemotherapeutic agent .

Antimicrobial Activity

Quinoxaline derivatives are also noted for their antimicrobial properties. They have been evaluated against various bacterial strains, showing promising results in inhibiting both Gram-positive and Gram-negative bacteria.

Research Findings

- Dual Activity : Some derivatives have demonstrated dual activity as both anticancer and antimicrobial agents, making them valuable in therapeutic applications.

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the quinoxaline structure can enhance biological activity, emphasizing the importance of chemical diversity in drug design .

The biological activity of this compound can be attributed to several mechanisms:

- DNA Intercalation : The quinoxaline core can intercalate into DNA, disrupting replication.

- Enzyme Inhibition : The sulfonyl group may form covalent bonds with nucleophilic sites on proteins, leading to inhibition of key enzymes involved in cellular processes.

- Binding Affinity : The presence of a piperidine ring enhances binding affinity to molecular targets, increasing specificity and efficacy .

Q & A

Q. What are the optimal synthetic routes for preparing 2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)quinoxaline?

The synthesis typically involves multi-step procedures:

- Step 1 : Formation of the quinoxaline core via condensation of ortho-phenylenediamine with a dicarbonyl compound under acidic or basic conditions .

- Step 2 : Functionalization of the piperidine ring with a sulfonyl group. This may require coupling the 5-fluoro-2-methoxyphenylsulfonyl chloride to piperidin-4-ol using a base like triethylamine in solvents such as DMSO or acetonitrile .

- Step 3 : Etherification to attach the piperidine-sulfonyl moiety to the quinoxaline core. Mitsunobu conditions (e.g., DIAD, triphenylphosphine) or nucleophilic substitution under reflux in polar aprotic solvents are common . Purification often employs column chromatography or recrystallization, with reaction progress monitored via TLC .

Q. Which analytical techniques are recommended for characterizing this compound?

- Structural confirmation : X-ray crystallography (for solid-state analysis, as demonstrated for similar quinoxalines) , H/C NMR, and FT-IR for functional group identification .

- Purity assessment : HPLC with UV detection (≥95% purity threshold) and mass spectrometry (HRMS for molecular formula validation) .

- Thermal stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition profiles .

Q. What in vitro models are suitable for initial biological activity screening?

- Enzyme inhibition : Kinase assays (e.g., PDGF-R tyrosine kinase) using fluorescence-based or radiometric methods .

- Antiproliferative activity : Cell viability assays (MTT or SRB) against cancer cell lines (e.g., HeLa, MCF-7) .

- Antimicrobial screening : Broth microdilution for MIC determination against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological efficacy?

- Substituent variation : Systematically modify the quinoxaline core (e.g., electron-withdrawing groups at C-2/C-3) and the sulfonylpiperidine moiety (e.g., altering fluorophenyl substitution patterns) .

- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions with target proteins (e.g., PDGF-R) .

- Bioisosteric replacements : Replace the methoxy group with ethoxy or halogenated analogs to assess solubility and potency trade-offs .

Q. What strategies resolve low yields in the sulfonylation step during synthesis?

- Catalyst optimization : Use DMAP or Hünig’s base to enhance nucleophilicity of the piperidine oxygen .

- Solvent selection : Switch from DMSO to DMF to reduce side reactions .

- Temperature control : Conduct reactions at 0–5°C to minimize sulfonate ester formation .

Q. How should contradictory data in biological assays be analyzed?

- Assay validation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .

- Contextual factors : Account for cell line variability (e.g., metabolic activity differences in MCF-7 vs. A549) .

- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to distinguish significant effects from noise .

Q. What methodologies elucidate the compound’s mechanism of action?

- Kinetic studies : Use Lineweaver-Burk plots to determine inhibition modality (competitive/non-competitive) .

- Gene expression profiling : RNA-seq to identify downstream pathways affected (e.g., apoptosis markers like BAX/BCL-2) .

- Mutagenesis : Engineer target proteins (e.g., PDGF-R mutants) to pinpoint binding residues .

Q. How can structural modifications improve aqueous solubility without compromising activity?

- Polar group introduction : Add hydroxyl or amine groups to the piperidine ring .

- Salt formation : Prepare hydrochloride salts (as seen in related piperidine derivatives) to enhance crystallinity and solubility .

- Prodrug approaches : Conjugate with PEG or amino acid esters for transient hydrophilization .

Q. What in vivo models are appropriate for toxicity and pharmacokinetic profiling?

- Acute toxicity : Rodent studies (OECD 423) to determine LD .

- Pharmacokinetics : Plasma half-life assessment via LC-MS/MS after IV/oral administration in rats .

- Metabolic stability : Liver microsome assays to identify CYP450-mediated degradation hotspots .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.